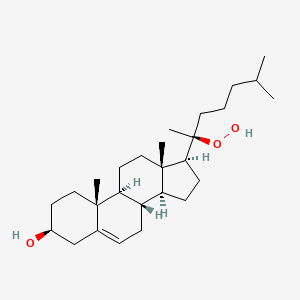

20-Hydroperoxycholesterol

Description

Overview of Oxysterols as Oxidized Cholesterol Derivatives

Oxysterols are derivatives of cholesterol that have undergone oxidation, resulting in the addition of oxygen-containing functional groups such as hydroxyl, keto, epoxy, or hydroperoxy moieties. mdpi.comencyclopedia.pub This oxidation can occur through both enzymatic and non-enzymatic pathways. researchgate.netencyclopedia.pub

Classification and Structural Diversity of Oxysterols

The structural diversity of oxysterols is vast, with over 60 different forms identified. encyclopedia.pub They can be broadly classified based on the position of the oxygen-containing group on the cholesterol molecule. This includes modifications to the sterol ring structure or the aliphatic side chain. koreascience.krslu.se The most common oxysterols include those with modifications at the C7, C24, C25, and C27 positions. mdpi.com

20-Hydroperoxycholesterol in the Context of Cholesterol Oxidation Products

This compound is a specific oxysterol where a hydroperoxy group is attached to the 20th carbon atom on the cholesterol side chain. koreascience.krslu.se Its formation is a critical step in the conversion of cholesterol to various steroid hormones. mdpi.comfrontiersin.org The oxidative attack at the tertiary C-20 position leads to the generation of this compound. koreascience.krresearchgate.net This hydroperoxide can then be further metabolized to 20α-hydroxycholesterol. slu.seresearchgate.net

General Significance of Oxysterols in Biological Systems

Oxysterols are not merely byproducts of cholesterol metabolism but are bioactive molecules with diverse physiological and pathophysiological roles. researchgate.netnih.gov They are involved in the regulation of cholesterol homeostasis, act as signaling molecules, and are implicated in various cellular processes. mdpi.comcreative-proteomics.com

Role as Metabolically Active Intermediates

A primary function of oxysterols is their role as intermediates in the metabolic pathways that control cholesterol biosynthesis, transport, and elimination. researchgate.netcreative-proteomics.com They are crucial precursors for the synthesis of bile acids and steroid hormones. researchgate.netmdpi.com For instance, the enzymatic conversion of cholesterol to oxysterols is a key step in making cholesterol more water-soluble and thus easier to excrete from the body. ahajournals.org

Functions as Endogenous Signaling Molecules

Beyond their metabolic roles, oxysterols function as signaling molecules that can modulate various cellular pathways. creative-proteomics.comtandfonline.com They can act as ligands for nuclear receptors like the liver X receptors (LXRs), which are key regulators of lipid metabolism and inflammation. mdpi.comcreative-proteomics.com Some oxysterols have also been shown to influence membrane properties and functions, affecting processes like signal transduction and membrane trafficking. creative-proteomics.com

Historical and Current Research Trajectories in this compound Studies

The suggestion that a hydroperoxide derivative of cholesterol could be an intermediate in steroid hormone biosynthesis was first proposed in the 1970s. frontiersin.org Early research demonstrated that this compound could be converted to pregnenolone (B344588) by adrenal cortex mitochondrial enzymes. frontiersin.org This established the potential for an alternative pathway for steroidogenesis involving sterol peroxides. frontiersin.org

Current research continues to explore the intricate roles of this compound and other oxysterols in cellular processes. Advanced analytical techniques are enabling more precise measurement and identification of these compounds, shedding light on their complex functions in both health and disease. nih.gov The focus has expanded to understand how these molecules are transported within and between cells and how their levels are regulated. nih.govnih.gov

Table 1: Classification of Selected Oxysterols

| Class | Example Compound | Site of Oxidation | Formation Pathway |

|---|---|---|---|

| Ring-Oxidized | 7-Ketocholesterol | C7 | Enzymatic/Non-enzymatic encyclopedia.pub |

| 7α-Hydroxycholesterol | C7 | Enzymatic/Non-enzymatic encyclopedia.pub | |

| 5α,6α-Epoxycholesterol | C5, C6 | Non-enzymatic koreascience.kr | |

| Side-Chain Oxidized | This compound | C20 | Enzymatic/Non-enzymatic koreascience.krgsartor.org |

| 25-Hydroxycholesterol | C25 | Enzymatic gsartor.org | |

| 27-Hydroxycholesterol (B1664032) | C27 | Enzymatic gsartor.org |

Structure

3D Structure

Properties

CAS No. |

23653-01-2 |

|---|---|

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroperoxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-14-27(5,30-29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

HYNNOUOGQPRXDQ-APGJSSKUSA-N |

SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OO |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO |

Synonyms |

20-hydroperoxycholesterol cholesterol-20-hydroperoxide |

Origin of Product |

United States |

Formation Pathways and Biosynthesis of 20 Hydroperoxycholesterol

Enzymatic Biosynthesis Mechanisms

Enzymatic pathways are responsible for the controlled production of various oxysterols, which are oxidized derivatives of cholesterol. While several enzymes can oxidize cholesterol, the formation of 20-hydroperoxycholesterol is specifically linked to certain enzyme families.

Cytochrome P450-Mediated Oxidation at the C-20 Position

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of steroids. nih.gov These monooxygenases catalyze the oxidation of cholesterol at various positions on its side chain. gsartor.orgcabidigitallibrary.org

The cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1, is a mitochondrial enzyme that initiates the biosynthesis of all steroid hormones by converting cholesterol into pregnenolone (B344588). uniprot.orgwikipedia.org This conversion involves three sequential oxidation reactions at the cholesterol side chain: two hydroxylations at C22 and C20, followed by the cleavage of the bond between these two carbons. uniprot.orgwikipedia.org

The precise mechanism of this multi-step reaction has been a subject of extensive research. Early hypotheses suggested that (20R)-20-hydroperoxycholesterol could be a key intermediate. However, studies using purified P450scc have shown that while it can convert this compound to pregnenolone, the primary pathway does not involve a free, diffusible hydroperoxide intermediate. pnas.orgpnas.org Instead, the currently accepted model involves a highly reactive iron-oxo species (Compound I) at the enzyme's active site that facilitates the sequential hydroxylations and eventual cleavage of the C20-C22 bond without releasing a hydroperoxide intermediate. nih.govmdpi.com

Although not a standard intermediate in the primary catalytic cycle, experiments have demonstrated that P450scc can metabolize externally supplied (20R)-20-hydroperoxycholesterol, indicating the enzyme's capability to interact with and process this compound. pnas.orgnih.gov

While CYP11A1 is the most studied enzyme in relation to C-20 oxidation, other oxidoreductases and monooxygenases can also contribute to cholesterol oxidation. nih.govresearchgate.net For instance, various cytochrome P450 enzymes are known to hydroxylate cholesterol at different positions on the side chain, producing a range of oxysterols. gsartor.orgnih.gov Some bacterial cholesterol oxidases, which belong to the oxidoreductase family, catalyze the oxidation of cholesterol's 3β-hydroxyl group and isomerization, but are not primarily associated with side-chain hydroperoxide formation. scirp.orgnih.govscirp.orgresearchgate.net The direct, specific enzymatic formation of a stable this compound product by monooxygenases other than CYP11A1 is not a well-established major pathway in mammalian cells.

Role of Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) in this compound Formation

Lipoxygenase and Cyclooxygenase Contributions to Cholesterol Oxidation

Lipoxygenases (LOXs) and cyclooxygenases (COXs) are enzymes primarily known for their role in metabolizing polyunsaturated fatty acids like arachidonic acid to produce inflammatory mediators. researchgate.netmdpi.com

Lipoxygenases (LOXs): These enzymes introduce molecular oxygen into polyunsaturated fatty acids. Some research suggests that during this process, LOXs can also co-oxidize other lipids, including cholesterol esters within low-density lipoproteins (LDL). mdpi.com This oxidation can contribute to the formation of lipid hydroperoxides. While LOXs can participate in the general oxidative modification of lipoproteins, their specific and direct enzymatic action to produce this compound from cholesterol is not considered a primary or well-defined pathway. pnas.orgmdpi.com

Cyclooxygenases (COXs): These enzymes are central to the synthesis of prostaglandins (B1171923). researchgate.netmdpi.com The catalytic cycle of COX involves radical intermediates that could potentially initiate the free-radical oxidation of nearby molecules, including cholesterol. However, this would be an indirect effect, contributing to the non-enzymatic auto-oxidation cascade rather than a direct enzymatic synthesis of this compound.

Non-Enzymatic Generation Pathways

The most significant route for the formation of this compound outside of specific enzymatic control is through non-enzymatic auto-oxidation.

Free Radical-Mediated Auto-oxidation of Cholesterol

Cholesterol is susceptible to attack by reactive oxygen species (ROS), which can initiate a free-radical chain reaction known as auto-oxidation or lipid peroxidation. koreascience.krnih.gov This process is non-specific and can lead to a variety of cholesterol oxidation products (COPs). koreascience.krjfda-online.com

The formation of this compound via this pathway involves several key steps:

Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the cholesterol molecule. The tertiary carbon atom at the C-20 position on the side chain is particularly vulnerable to this attack due to the relative weakness of the C-H bond. jfda-online.comnih.gov This abstraction generates a carbon-centered alkyl radical.

Propagation: The cholesterol alkyl radical reacts rapidly with molecular oxygen (O₂) to form a cholesterol peroxyl radical (ROO•) at the C-20 position. This peroxyl radical can then abstract a hydrogen atom from another molecule (like a polyunsaturated fatty acid or another cholesterol molecule), forming this compound (ROOH) and a new radical, thus propagating the chain reaction. researchgate.net

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.

This auto-oxidation process is a major source of various oxysterols in biological membranes and lipoproteins, especially under conditions of oxidative stress. ontosight.airesearchgate.net The formation of this compound through this pathway is random and unregulated, in contrast to the high specificity of enzymatic reactions. nih.gov

Data Tables

Table 1: Key Enzymes in Cholesterol Oxidation

| Enzyme Family | Specific Enzyme | Primary Function | Role in this compound Formation |

| Cytochrome P450 | CYP11A1 (P450scc) | Converts cholesterol to pregnenolone for steroid synthesis. uniprot.orgwikipedia.org | Can metabolize this compound, but does not release it as a stable intermediate in its main catalytic cycle. pnas.orgnih.gov |

| Oxidoreductases | Cholesterol Oxidase | Oxidizes the 3β-hydroxyl group of sterols. scirp.orgscirp.org | Not directly involved in forming side-chain hydroperoxides. |

| Lipoxygenases | Various LOX isoforms | Oxygenate polyunsaturated fatty acids. mdpi.commdpi.com | May indirectly contribute to cholesterol oxidation within lipoproteins, but no direct synthesis of this compound is established. pnas.org |

| Cyclooxygenases | COX-1, COX-2 | Synthesize prostaglandins from arachidonic acid. mdpi.com | Can produce radicals that initiate non-enzymatic auto-oxidation of cholesterol. researchgate.net |

Table 2: Comparison of Formation Pathways for this compound

| Feature | Enzymatic Pathway (CYP11A1) | Non-Enzymatic Auto-oxidation |

| Mechanism | Highly specific, enzyme-catalyzed reaction. | Random, free radical-mediated chain reaction. koreascience.kr |

| Key Reactants | Cholesterol, O₂, NADPH-derived electrons. wikipedia.org | Cholesterol, Reactive Oxygen Species (ROS). nih.gov |

| Specificity | Specific for the C-20 and C-22 positions. uniprot.org | Less specific, attacks vulnerable C-H bonds (e.g., C-7, C-20, C-25). koreascience.krjfda-online.com |

| Product | Not a released intermediate in the main pathway. | A mixture of cholesterol hydroperoxide isomers, including this compound. cabidigitallibrary.orgkoreascience.kr |

| Regulation | Tightly regulated by cellular signaling pathways. | Unregulated, dependent on the balance of pro-oxidants and antioxidants. nih.gov |

Photo-oxidation of Cholesterol

Singlet Oxygen Chemistry in Hydroperoxide Generation

Discrimination Between Enzymatic and Non-Enzymatic Origin in Biological Systems

Distinguishing whether this compound in a biological sample arose from enzymatic action or non-enzymatic pathways is crucial for understanding its physiological or pathological relevance. The distinction relies on the specificity of the products and the context of their formation.

Non-enzymatic formation, such as autoxidation, is a process governed by chemical reactivity and typically results in a diverse array of products without stereospecificity. nih.gov For instance, free radical attacks can occur at multiple sites on the cholesterol molecule, with the C-7, C-20, and C-25 positions being common targets, leading to a mixture of hydroperoxide isomers. aocs.orgnih.gov

Enzymatic oxidation, in contrast, is highly specific. Certain enzymes, particularly those from the cytochrome P450 family, can oxidize cholesterol at specific positions on the side chain, including C-20. gerli.comresearchgate.net For example, the enzyme P450scc (cholesterol side-chain cleavage enzyme) is known to hydroxylate cholesterol at C-20 and C-22 as part of the process of converting cholesterol into pregnenolone. pnas.org It has been shown that P450scc can readily convert this compound into pregnenolone. pnas.org Therefore, the presence of specific downstream metabolites like pregnenolone alongside this compound would strongly indicate an enzymatic pathway.

The detection of a mixture of various hydroperoxide isomers would point towards a non-enzymatic, radical-induced process, whereas the presence of a single, specific stereoisomer, especially in conjunction with known enzymatic products, suggests a biosynthetic origin. slu.senih.govgerli.com

Table 2: Comparison of Formation Origins for this compound

| Feature | Non-Enzymatic Origin (Autoxidation) | Enzymatic Origin (e.g., P450-mediated) |

| Initiation | Random attack by ROS (e.g., HO•). nih.gov | Specific enzyme active site. gerli.com |

| Specificity | Low; attacks multiple sites (e.g., C-7, C-20, C-25). aocs.org | High; targets specific carbons (e.g., C-20, C-22). gerli.comresearchgate.net |

| Products | Mixture of isomers and oxidation products. nih.gov | Specific stereoisomers and defined downstream metabolites (e.g., pregnenolone). pnas.org |

| Indicator | Presence of multiple cholesterol oxides (e.g., 7-OOH, 25-OOH). aocs.org | Presence of 20α-hydroxycholesterol, pregnenolone. slu.sepnas.org |

Metabolic Processing and Downstream Products of 20 Hydroperoxycholesterol

Enzymatic Reduction and Conversion

Pathways to 20α-Hydroxycholesterol and Other Hydroxylated Derivatives

20-Hydroperoxycholesterol is a key intermediate in the metabolic cascade of cholesterol, primarily serving as a precursor to various hydroxylated derivatives. A crucial step in this pathway is the enzymatic reduction of the hydroperoxy group. This conversion is often mediated by specific enzymes that facilitate the transformation of the unstable hydroperoxide into a more stable hydroxyl group.

One of the primary products of this reduction is 20α-hydroxycholesterol. researchgate.netslu.se This conversion is a critical step in steroidogenesis. The enzymatic reduction of this compound to 20α-hydroxycholesterol is a detoxification process that prevents the accumulation of reactive hydroperoxides. nih.gov The formation of 20α-hydroxycholesterol and other hydroxylated derivatives from cholesterol can be catalyzed by enzymes like monooxygenases, dioxygenases, and dehydrogenases. researchgate.net

Adrenocortical mitochondrial preparations have been shown to convert 20α-hydroperoxycholesterol into 20α,22R-dihydroxycholesterol. nih.gov This subsequent hydroxylation is a critical step in the pathway leading to the production of pregnenolone (B344588), the precursor to all steroid hormones. wikipedia.org The enzymatic systems involved in these conversions are complex and often involve cytochrome P450 enzymes. nih.gov

Enzymatic Fragmentation and Cleavage Reactions

The cholesterol side-chain cleavage enzyme (P450scc) plays a pivotal role in the fragmentation of hydroxylated cholesterol derivatives. nih.gov Following the formation of 20α,22R-dihydroxycholesterol, P450scc catalyzes the cleavage of the bond between carbons 20 and 22. wikipedia.orgscielo.br This reaction yields pregnenolone and isocaproaldehyde.

Interestingly, this compound itself can be directly converted to pregnenolone. pnas.org Studies have shown that incubation of 20α-hydroperoxycholesterol with adrenocortical mitochondrial preparations can lead to the formation of 20α,22R-dihydroxycholesterol, which is then cleaved to pregnenolone. nih.gov This suggests that this compound is a viable intermediate in the enzymatic cleavage of the cholesterol side-chain. nih.gov

Role as an Intermediate in Steroidogenic Pathways

Precursor in Pregnenolone Biosynthesis

This compound has been identified as a significant intermediate in the biosynthesis of pregnenolone from cholesterol. nih.gov The conversion of cholesterol to pregnenolone is the rate-limiting step in the synthesis of all steroid hormones and is catalyzed by the cholesterol side-chain cleavage enzyme system. nottingham.ac.uknih.gov

The classical pathway involves sequential hydroxylations of cholesterol at the C20 and C22 positions to form 20α,22R-dihydroxycholesterol, which is then cleaved. umich.edunih.gov However, evidence suggests an alternative pathway where 20α-hydroperoxycholesterol serves as a direct precursor. eur.nl Incubation of 20α-hydroperoxycholesterol with adrenal mitochondrial preparations has been shown to yield pregnenolone, supporting its role as an intermediate. nih.gov This hydroperoxide can be converted to 20α,22R-dihydroxycholesterol, which is then readily cleaved to form pregnenolone. eur.nl

The metabolism of this compound to pregnenolone underscores its importance in initiating the steroidogenic cascade. nih.gov

Implications for Steroid Hormone Synthesis Regulation

The formation and metabolism of this compound have significant implications for the regulation of steroid hormone synthesis. The enzymes involved in its conversion, particularly the cholesterol side-chain cleavage enzyme (P450scc), are key regulatory points in steroidogenesis. nih.gov The availability of cholesterol and its oxidized derivatives, including this compound, within the mitochondria is a critical factor controlling the rate of steroid hormone production. nih.gov

Non-Enzymatic Degradation and Rearrangement Products

In addition to enzymatic processing, this compound can undergo non-enzymatic degradation and rearrangement, particularly under conditions of oxidative stress. koreascience.kr These reactions can lead to a variety of products. For instance, the oxidative attack at the tertiary C-20 position of cholesterol generates this compound. koreascience.kr This hydroperoxide can then be broken down to form 20-hydroxycholesterol (B14518). koreascience.kr

These hydroperoxides can also rearrange to form more thermodynamically stable products. nih.gov The decomposition of these hydroperoxides can be catalyzed by transition metals, initiating free radical processes. nih.gov The non-enzymatic degradation of cholesterol hydroperoxides can lead to a diverse array of oxidized cholesterol products. frontiersin.org

Biological Roles and Cellular Mechanisms of 20 Hydroperoxycholesterol

Ligand-Receptor Interactions and Signaling Transduction

20-Hydroperoxycholesterol exerts its effects by interacting with several types of cellular receptors, thereby initiating distinct signaling cascades that modulate cellular function.

Interaction with Seven-Transmembrane Receptors (e.g., Smoothened (Smo))

20(S)-hydroxycholesterol (20(S)-OHC), a closely related and more stable derivative of this compound, is a known activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govelifesciences.orgnih.gov The interaction occurs within a hydrophobic groove on the surface of the extracellular cysteine-rich domain (CRD) of Smo. elifesciences.orgnih.gov This binding event is believed to relieve the inhibition imposed by the Patched (PTCH) receptor, allowing Smo to adopt an active conformation. nih.gov This activation is not merely a release from repression; evidence supports an allosteric activation model where the binding of an agonist like 20(S)-OHC to the CRD induces a conformational change in the seven-transmembrane (7TM) domain of Smo. nih.gov This leads to the activation of downstream signaling components, such as the Gli family of transcription factors, and the subsequent expression of Hh target genes. nih.gov The potency of 20(S)-OHC in activating Smo is notable, although other oxysterols can also bind to and activate the receptor. elifesciences.orgharvard.edu

The interaction between oxysterols and the Smo CRD is structurally specific. For instance, the stereochemistry at the C-20 position of the cholesterol side chain is important for binding, but not necessarily for the subsequent activation of the receptor. harvard.edu This highlights the nuanced nature of the ligand-receptor interaction that governs the activity of this critical developmental and cancer-related signaling pathway.

Engagement with Orphan Receptors (e.g., Tmem97/σ2 Receptor)

Recent research has identified the transmembrane protein 97 (TMEM97), also known as the sigma-2 receptor (σ2R), as a binding site for certain cholesterol derivatives. nih.govresearchgate.netnih.govmdpi.comencyclopedia.pub Specifically, 20(S)-hydroxycholesterol has been shown to act as a ligand for TMEM97. nih.govresearchgate.net The sigma-2 receptor/TMEM97 is implicated in various cellular processes and is highly expressed in proliferating tumor cells. researchgate.netnih.gov

Studies have demonstrated that TMEM97 is involved in regulating cholesterol homeostasis and forms a complex with other proteins, such as the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor, to facilitate the uptake of LDL. mdpi.comencyclopedia.pub The binding of ligands like 20(S)-hydroxycholesterol to TMEM97 can modulate the interactions between these proteins. For example, treatment with 20(S)-hydroxycholesterol has been observed to reduce the co-immunoprecipitation of TMEM97 and PGRMC1 with the translocator protein (TSPO), suggesting a functional interaction that can be influenced by sigma-2 receptor ligands. nih.govresearchgate.net This engagement with TMEM97 points to a role for this compound and its derivatives in pathways beyond the well-established Hedgehog signaling cascade.

Modulation of Nuclear Receptors and Gene Expression (e.g., Liver X Receptors (LXRs), indirectly through metabolic products)

While direct, high-affinity binding of this compound to Liver X Receptors (LXRs) is not the primary mechanism of action, its metabolic products and related oxysterols are potent LXR agonists. nih.govnih.gov LXRs, which include LXRα and LXRβ, are nuclear receptors that play a central role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. nih.govnih.gov They function as cholesterol sensors, and upon activation by oxysterols, they form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. ijbs.com

This leads to the transcriptional activation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE). nih.govnih.gov For instance, 22(R)-hydroxycholesterol, another cholesterol derivative, significantly stimulates chondrogenesis through the upregulation of LXR signaling pathways. nih.gov Furthermore, 20(S)-hydroxycholesterol has been shown to activate LXR to inhibit peroxisome proliferator-activated receptor-gamma (PPAR-γ) and sterol regulatory element-binding protein-1c, thereby promoting osteogenic differentiation. semanticscholar.org The zinc finger protein 202 (ZNF202) can repress the induction of ABCA1 gene expression by 20(S)OH-cholesterol. nih.gov This indirect modulation of LXR activity highlights the intricate network through which this compound and its related compounds influence gene expression and cellular function.

Influence on Cellular Processes

The signaling events initiated by this compound and its metabolites have profound effects on various cellular processes, including differentiation, development, and the maintenance of cholesterol balance.

Effects on Cell Differentiation and Development (e.g., Osteogenic and Chondrogenic Differentiation)

Oxysterols, including derivatives of this compound, are recognized as significant regulators of mesenchymal stem cell (MSC) differentiation. nih.govnih.gov Notably, 20(S)-hydroxycholesterol is a potent stimulator of osteogenic differentiation, the process of bone formation, while simultaneously inhibiting adipogenic differentiation, or fat cell formation. nih.govsemanticscholar.orgnih.govunibo.it This dual activity makes it a molecule of interest in the context of bone health and diseases like osteoporosis. semanticscholar.org

The pro-osteogenic effect of 20(S)-hydroxycholesterol is mediated, at least in part, through the activation of the Hedgehog signaling pathway. semanticscholar.orgnih.govunibo.it This activation leads to the upregulation of key osteogenic transcription factors and genes. semanticscholar.org In addition to the Hedgehog pathway, 20(S)-hydroxycholesterol can also promote osteogenesis by activating LXR and modulating other signaling pathways like Notch and MEK/ERK. semanticscholar.org

In the realm of chondrogenic differentiation, the formation of cartilage, other related oxysterols such as 22(R)-hydroxycholesterol have been shown to significantly stimulate this process in human adipose-derived mesenchymal stem cells, an effect that involves the LXR signaling pathway. nih.gov The ability of these cholesterol derivatives to direct the differentiation of MSCs highlights their potential role in development and tissue regeneration. nih.govnih.gov

| Oxysterol Derivative | Effect on Differentiation | Signaling Pathway(s) Involved |

| 20(S)-hydroxycholesterol | Promotes osteogenic differentiation | Hedgehog, LXR, Notch, MEK/ERK |

| Inhibits adipogenic differentiation | Hedgehog, LXR | |

| 22(R)-hydroxycholesterol | Stimulates chondrogenic differentiation | LXR |

Regulation of Intracellular Cholesterol Transport and Homeostasis

This compound and its related oxysterols are key players in the intricate regulation of intracellular cholesterol levels. nih.govnih.gov Due to their increased polarity compared to cholesterol, they can traverse cellular membranes more readily, facilitating their role as transport forms of cholesterol for elimination from peripheral cells. nih.govjci.org

A primary mechanism by which these oxysterols regulate cholesterol homeostasis is through the activation of Liver X Receptors (LXRs). nih.govnih.gov As discussed previously, LXR activation leads to the expression of genes that promote reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. nih.gov Key genes upregulated by LXR activation include ABCA1 and ABCG1, which are crucial for the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. nih.govnih.gov

Furthermore, the binding of 20(S)-hydroxycholesterol to the sigma-2 receptor/TMEM97 is also implicated in cholesterol trafficking. mdpi.comencyclopedia.pub TMEM97 is part of a protein complex that facilitates the uptake of LDL cholesterol. encyclopedia.pub It also interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes. mdpi.comencyclopedia.pub Dysregulation of this process can lead to cholesterol accumulation in lysosomes, as seen in Niemann-Pick type C disease. nih.gov Therefore, by interacting with multiple receptor systems, this compound and its derivatives contribute to a multi-faceted regulatory network that maintains cellular cholesterol balance.

| Receptor/Protein | Role in Cholesterol Homeostasis | Effect of this compound Derivative Interaction |

| Liver X Receptors (LXRs) | Transcriptional regulation of cholesterol efflux genes | Activation, leading to increased expression of ABCA1, ABCG1, and ApoE |

| Sigma-2 Receptor (TMEM97) | LDL uptake and lysosomal cholesterol trafficking | Modulation of protein complexes involved in cholesterol transport |

Modulation of Protein-Protein Interactions (e.g., Tmem97-NPC1 Association)

The interaction between proteins is a fundamental mechanism for controlling cellular functions. nih.gov Oxidized cholesterol derivatives, known as oxysterols, can act as signaling molecules that modulate these protein-protein interactions (PPIs). nih.gov A key example of this modulation involves the interaction between Transmembrane Protein 97 (Tmem97), also known as the sigma-2 receptor, and the Niemann-Pick C1 (NPC1) protein. nih.govnih.gov

Tmem97 is a cholesterol-responsive, NPC1-interacting protein. nih.gov Research has demonstrated that the ligation of Tmem97 by an oxysterol can influence its physical association with NPC1. nih.gov Specifically, studies using 20(S)-hydroxycholesterol (20(S)-OHC), the reduced form of this compound, have provided insight into this mechanism. To investigate the effect of oxysterol binding on the Tmem97-NPC1 interaction, co-immunoprecipitation experiments have been performed in cells overexpressing epitope-tagged Tmem97. nih.gov These studies avoid complications from oxysterol-induced upregulation of Tmem97 expression. nih.gov The binding of oxysterols like 20(S)-OHC to Tmem97 can affect its association with NPC1, highlighting a mechanism by which this compound and its metabolites can regulate the function of these proteins involved in cholesterol transport. nih.gov Reducing Tmem97 levels has been shown to increase the levels of NPC1 protein and counteract the accumulation of lysosomal lipids in cellular models of Niemann-Pick type C disease, a lipid storage disorder caused by mutations in the NPC1 gene. nih.govnih.gov This suggests that Tmem97 helps control the availability of NPC1 to the cell, and its modulation by ligands like this compound derivatives is a key regulatory step. nih.govnih.gov

Table 1: Proteins Interacting with this compound Derivatives

| Interacting Protein | Modulating Ligand (Derivative) | Cellular Process Affected | Research Finding |

|---|---|---|---|

| Tmem97 (Sigma-2 Receptor) | 20(S)-hydroxycholesterol | Protein-Protein Interaction, Cholesterol Trafficking | Ligation of Tmem97 by 20(S)-OHC influences its physical association with NPC1. nih.gov |

| NPC1 | (Modulated by Tmem97) | Lysosomal Cholesterol Egress | Reduction of Tmem97 increases NPC1 protein levels, restoring cholesterol transport in NP-C disease cells. nih.govnih.gov |

| Adrenodoxin (Adx) | 20S-hydroxycholesterol | Steroid Hormone Biosynthesis | 20S-hydroxycholesterol induces a decrease in the association rate constant (kon) for the CYP11A1-Adx complex. biorxiv.org |

Involvement in Membrane Dynamics and Lipid Partitioning

The introduction of a hydroperoxy group to the cholesterol molecule significantly alters its chemical properties, which in turn affects the dynamics and organization of cellular membranes. ontosight.ai Cholesterol is essential for maintaining the integrity, permeability, and fluidity of the membrane bilayer. nih.gov The presence of oxidized cholesterol species like hydroperoxycholesterols can perturb the structural organization and packing of membrane lipids. nih.gov

Molecular dynamics simulations on oxidized skin-lipid bilayers containing 5α-hydroperoxycholesterol (a positional isomer of this compound) revealed that the degree of peroxidation significantly impacts membrane properties. nih.gov Key findings from these simulations include:

Increased Area Per Lipid (APL): Membranes with a higher concentration of hydroperoxycholesterol exhibit a larger APL, indicating a lateral expansion of the bilayer. nih.gov

Decreased Bilayer Thickness: The increase in APL is accompanied by a decrease in the thickness of the membrane. researchgate.net

Reorientation of the Sterol: The oxidized group (-OOH) of the hydroperoxycholesterol tends to move towards the aqueous layer, causing the sterol backbone to tilt. This reorientation contributes to the observed lateral expansion. researchgate.net

These structural changes can lead to perturbed barrier function, affecting the membrane's ability to regulate the passage of molecules. nih.govresearchgate.net The partitioning of lipid-modified proteins into specific membrane microdomains, such as lipid rafts, can also be affected by these changes in the lipid environment. nih.gov While specific studies on this compound's direct impact on membrane dynamics are less common, the principles observed with other hydroperoxycholesterols suggest it would similarly alter membrane structure, influencing lipid packing, fluidity, and the function of membrane-associated proteins. nih.govmdpi.com

Table 2: Effect of Hydroperoxycholesterol on Membrane Properties (Based on 5α-ChOOH Model)

| Membrane Property | Effect of Increased Hydroperoxycholesterol | Consequence | Source |

|---|---|---|---|

| Area Per Lipid (APL) | Increase | Lateral expansion of the membrane | nih.gov |

| Bilayer Thickness | Decrease | Altered membrane structure | researchgate.net |

| Sterol Orientation | Oxidized group moves toward aqueous phase, backbone tilts | Contributes to membrane expansion and disorder | researchgate.net |

| Membrane Integrity | Perturbed barrier function | Potential for increased permeability and altered signaling | nih.gov |

Mechanisms in Oxidative Stress Response and Cellular Defense

Contribution to Lipid Peroxidation Propagation

Lipid peroxidation is a chain reaction that causes oxidative degradation of lipids. wikipedia.org This process consists of three main stages: initiation, propagation, and termination. cabidigitallibrary.orgresearchgate.net this compound, as a lipid hydroperoxide (LOOH), is a primary product of cholesterol oxidation and a key player in the propagation phase of this damaging cascade. cabidigitallibrary.orgscientificarchives.com

The general mechanism of lipid peroxidation propagation is as follows:

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from an unsaturated lipid, creating a lipid radical (L•). wikipedia.org

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from a neighboring lipid molecule (such as another cholesterol or a polyunsaturated fatty acid), creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), such as this compound. wikipedia.org

This cycle continues, propagating the damage through the membrane. The formation of this compound and other LOOHs is a critical step, as these molecules are not only products but also potent propagators of oxidative stress. wikipedia.orgcabidigitallibrary.org Lipid hydroperoxides are relatively unstable and can decompose, particularly in the presence of transition metals, to form new radical species that can initiate further peroxidation, thus sustaining the chain reaction. ashpublications.org

Interaction with Cellular Antioxidant Systems (e.g., Glutathione (B108866) Peroxidase)

To counteract the damaging effects of lipid peroxidation, cells are equipped with sophisticated antioxidant defense systems. cabidigitallibrary.org A crucial component of this defense is the glutathione peroxidase (GPx) family of enzymes, which catalyze the reduction of hydroperoxides. mdpi.com Type 4 glutathione peroxidase (GPx4), also known as phospholipid hydroperoxide glutathione peroxidase (PHGPx), is particularly important because it can directly reduce complex lipid hydroperoxides embedded within cellular membranes, including cholesterol hydroperoxides. nih.govnih.gov

GPx4 is a monomeric selenoenzyme that utilizes glutathione (GSH) as a reducing substrate to convert toxic lipid hydroperoxides (LOOHs) into their non-toxic alcohol counterparts (LOHs). mdpi.comnih.gov The reaction is a two-electron reduction, which detoxifies the hydroperoxide and terminates the radical chain reaction it could otherwise propagate. nih.gov

GPx1, another major isoform, is less effective against membrane-bound hydroperoxides like this compound due to their hydrophobicity. nih.gov In contrast, GPx4 exhibits broad specificity for complex lipid hydroperoxides and is considered a primary defender against peroxidative damage in membrane environments. nih.gov The reduction of cholesterol hydroperoxides by GPx4 is a critical cytoprotective mechanism, preventing the accumulation of these reactive species and mitigating downstream cellular damage. nih.govgsartor.org

Modulation of Cellular Response to Oxidative Challenge

The presence of lipid hydroperoxides like this compound serves as a signal of oxidative stress, triggering adaptive cellular responses aimed at enhancing defense and promoting survival. ashpublications.org While high levels of lipid peroxidation can lead to irreparable damage and cell death, sublethal levels can induce the expression of protective proteins. scientificarchives.comashpublications.org

One key adaptive response is the induction of heme oxygenase-1 (HO-1), a potent antioxidant and stress-response enzyme. ashpublications.org Studies have shown that low-density lipoprotein (LDL) particles containing lipid hydroperoxides and heme can improve vascular cell survival and resistance to subsequent oxidative challenges. ashpublications.org This adaptive response is partly dependent on the induction of HO-1. ashpublications.org The accumulation of oxidized lipids, including various cholesterol hydroperoxides and their derivatives, acts as a trigger for this protective pathway. ashpublications.orgnih.gov

Therefore, this compound contributes to the cellular "peroxide tone," which can modulate the activity of various signaling pathways and transcription factors that govern the cell's response to oxidative stress. nih.gov By signaling the presence of an oxidative challenge, these molecules can prime the cell's antioxidant defenses, conferring increased resistance against further insults. ashpublications.org This modulation represents a critical balance, where the molecule acts as both a damaging agent and a signal for cellular defense. ashpublications.orgnih.gov

Analytical and Methodological Approaches for 20 Hydroperoxycholesterol Research

Challenges in Detection and Quantification in Biological Matrices

Low Physiological Concentrations and Instability

A primary difficulty in the analysis of 20-HpOHCh is its extremely low concentration in biological systems. physiology.org Oxysterols in general are found at concentrations that are several orders of magnitude lower than that of their precursor, cholesterol. physiology.orgnih.gov This necessitates highly sensitive analytical techniques for their detection.

Furthermore, 20-HpOHCh is an unstable intermediate product of cholesterol oxidation. diva-portal.orgresearchgate.net The hydroperoxide group is susceptible to reduction, which can lead to the formation of more stable hydroxy derivatives, such as 20-hydroxycholesterol (B14518) (20-OHCh). diva-portal.orgjfda-online.com This inherent instability means that the measured levels of 20-HpOHCh can be easily underestimated if samples are not handled properly to prevent its degradation during collection, storage, and analysis. ahajournals.org The compound's short half-life further complicates accurate quantification in biological matrices. ahajournals.org

Isomeric Complexity and Overlap with Other Oxysterols

The analysis of 20-HpOHCh is further complicated by the existence of numerous other oxysterol isomers. researchgate.net Cholesterol can be oxidized at various positions on its steroid nucleus and side chain, leading to a wide array of structurally similar compounds. researchgate.netresearchgate.net For instance, free radical-mediated oxidation can produce 7α- and 7β-hydroperoxycholesterols, while singlet oxygen can generate 5α-, 6α-, and 6β-hydroperoxycholesterols. nih.gov

This isomeric complexity presents a significant challenge for chromatographic separation, as many of these compounds have very similar physicochemical properties, leading to co-elution. researchgate.net Mass spectrometry-based detection can also be hampered by the fact that many of these isomers produce similar fragmentation patterns, making their individual identification and quantification difficult without complete chromatographic resolution. thermofisher.comchromatographyonline.com The overlap with more abundant oxysterols can mask the signal of less concentrated species like 20-HpOHCh. researchgate.net

Sample Preparation and Extraction Techniques

The goal of sample preparation is to isolate 20-HpOHCh from the complex biological matrix while preventing its degradation and removing interfering substances. encyclopedia.pubgilson.com

Optimization for Oxidized Lipid Preservation

Given the instability of hydroperoxides, a critical aspect of sample preparation is the prevention of artifactual oxidation. researchgate.net This is typically achieved by performing all extraction steps at low temperatures and by adding antioxidants to the extraction solvents. nih.govscientificarchives.com

Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that helps to prevent further oxidation of lipids during sample processing. researchgate.netscientificarchives.com The use of an inert atmosphere, such as nitrogen or argon, can also minimize contact with oxygen and reduce artifact formation. researchgate.net Saponification, a common step to hydrolyze cholesteryl esters and liberate free oxysterols, must be carefully controlled. Cold saponification is often preferred over hot saponification as the latter can lead to the degradation of certain oxysterols and the formation of artifacts. jfda-online.comslu.se

Table 1: Common Strategies for Oxidized Lipid Preservation

| Strategy | Mechanism of Action | Common Reagents/Methods |

| Antioxidant Addition | Scavenges free radicals to prevent further oxidation. | Butylated hydroxytoluene (BHT), Triphenylphosphine (TPP) |

| Use of Chelating Agents | Sequesters metal ions that can catalyze oxidation reactions. | Ethylenediaminetetraacetic acid (EDTA) |

| Inert Atmosphere | Reduces exposure to oxygen, a key component of oxidation. | Nitrogen (N₂), Argon (Ar) |

| Cold Saponification | Minimizes heat-induced degradation and artifact formation during hydrolysis of esters. | Room temperature incubation with KOH in ethanol |

| Optimized Extraction Solvents | A combination of polar and non-polar solvents to efficiently extract oxysterols. | Folch method (chloroform/methanol), Hexane/Isopropanol |

Derivatization Strategies for Enhanced Detection

To improve the volatility and thermal stability of oxysterols for gas chromatography (GC) analysis, and to enhance ionization efficiency for mass spectrometry (MS), derivatization is a frequently employed strategy. slu.seresearchgate.net Silylation is a common derivatization technique where active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. slu.se This process typically uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization can significantly improve the chromatographic properties of the analytes, leading to better peak shapes and resolution. slu.se For LC-MS analysis, derivatization can be used to introduce a readily ionizable group into the molecule, thereby increasing the sensitivity of the method. researchgate.netnih.gov

Table 2: Selected Derivatization Reagents for Oxysterol Analysis

| Reagent | Target Functional Group | Analytical Technique | Benefit |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups | GC-MS | Increases volatility and thermal stability. |

| Picolinoyl Esters | Hydroxyl groups | LC-MS/MS | Enhances ionization efficiency and provides structurally informative fragments. |

| Girard's Reagent T | Ketone groups | LC-MS/MS | Introduces a permanent positive charge for improved ESI sensitivity. |

| Dimethylaminobutyrate Esters | Hydroxyl groups | LC-MS/MS | Enhances detection in positive ion mode. researchgate.net |

Chromatographic Separations

The successful separation of 20-HpOHCh from its isomers and other lipids is crucial for its accurate quantification. researchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose, often coupled to mass spectrometry for sensitive and selective detection. nih.govunimore.it

The choice of chromatographic column is critical. For GC-MS analysis of silylated derivatives, non-polar columns are typically used. slu.se For HPLC, reversed-phase columns, such as C18, are commonly employed. nih.govresearchgate.net However, the separation of closely related isomers often requires specialized columns or chromatographic conditions. thermofisher.comresearchgate.net Chiral chromatography can be used to separate enantiomeric forms of oxysterols, while the use of different stationary phases, like those with biphenyl (B1667301) or cyano ligands, can offer alternative selectivities for positional isomers. thermofisher.comresearchgate.netresearchgate.net

Recent advances in ultra-high-performance liquid chromatography (UHPLC) have enabled faster separations with higher resolution, which is particularly beneficial for the analysis of complex mixtures of oxysterols. nih.gov Furthermore, multidimensional chromatographic techniques, where two or more columns with different selectivities are coupled, can provide the peak capacity needed to resolve these challenging separations.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful tool for the analysis of cholesterol and its oxidation products, including hydroperoxides. However, the direct analysis of 20-Hydroperoxycholesterol by GC is challenging due to its low volatility and thermal instability. To overcome these limitations, derivatization is a critical step. scioninstruments.com The most common derivatization technique is silylation, where the active hydrogen of the hydroperoxy and hydroxy groups is replaced by a trimethylsilyl (TMS) group. damascusuniversity.edu.synih.gov This process converts the polar and non-volatile this compound into a more volatile and thermally stable trimethylsilyl ether derivative, making it amenable to GC analysis. scioninstruments.comslu.se Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. damascusuniversity.edu.sy

Derivatization not only enhances volatility but also improves chromatographic peak shape and reduces interactions with the GC column's active sites. scioninstruments.comdamascusuniversity.edu.synih.gov The resulting TMS-ether derivatives can then be separated on a suitable GC column, often a medium polarity phase like 35%-diphenyl/65%-dimethyl polysiloxane, and detected using a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS). slu.senih.gov GC-MS analysis provides both retention time data and mass spectral information, which aids in the structural elucidation and quantification of the compound. slu.senih.gov It is important to note that without derivatization, hydroperoxides can undergo extensive thermolysis at the injection port, leading to inaccurate results. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of thermally labile compounds like this compound because it operates at or near room temperature, minimizing the risk of thermal degradation and artifact formation. mdpi.com This allows for the analysis of the compound in its native form without the need for derivatization. mdpi.com Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are employed for the separation of cholesterol hydroperoxides. mdpi.comnih.gov

A variety of detection methods can be coupled with HPLC for the analysis of this compound:

UV Detection: Cholesterol hydroperoxides can be detected by their absorbance in the UV region, typically around 205-210 nm or 234 nm if conjugated dienes are present. mdpi.comnih.govsrce.hr

Fluorescence Detection: For enhanced sensitivity and specificity, post-column derivatization with fluorescent reagents can be used. tandfonline.comresearchgate.net For instance, reaction with diphenyl-1-pyrenylphosphine (B35221) (DPPP) forms a highly fluorescent phosphine (B1218219) oxide, allowing for detection at picomole levels. tandfonline.com

Electrochemical Detection: HPLC with electrochemical detection, particularly using a mercury drop electrode, has been shown to be a highly sensitive method for the determination of cholesterol hydroperoxides, with detection limits in the sub-picomole range. nih.gov

Chemiluminescence Detection: This method offers high sensitivity for detecting hydroperoxides. walshmedicalmedia.com

The choice of column and mobile phase is crucial for achieving good separation of different hydroperoxide isomers. mdpi.com For example, a reversed-phase C-18 column with an isocratic solvent system of acetonitrile/isopropanol/water has been used to resolve various lipid oxidation products. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of lipids, including sterols and their oxidation products. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a modifier like ethanol. researchgate.net This technique offers several advantages over traditional liquid and gas chromatography, including faster analysis times and reduced use of organic solvents. researchgate.net

For the analysis of cholesterol hydroperoxides, SFC can be particularly beneficial as it can often be performed without the need for derivatization, similar to HPLC. nih.govresearchgate.net The retention behavior in SFC is comparable to that of normal-phase HPLC. researchgate.net SFC has been successfully used for the separation of various lipid classes, including free cholesterol, and is suitable for analyzing hydroperoxide compounds. nih.govresearchgate.net The coupling of SFC with mass spectrometry (SFC-MS/MS) provides a powerful tool for the rapid and sensitive quantification of cholesterol and its oxidation products in their native forms, further reducing sample preparation and analysis time. diva-portal.org

Mass Spectrometry (MS) Based Detection

Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of this compound, offering high specificity and sensitivity. It is almost always coupled with a chromatographic separation technique like GC, HPLC, or SFC.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of this compound analysis. unimore.it In an MS/MS experiment, a precursor ion (e.g., the molecular ion of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process helps to eliminate background noise and interferences from the sample matrix. unimore.it

The fragmentation patterns obtained from MS/MS provide valuable structural information. For cholesterol hydroperoxides, characteristic fragmentation includes the neutral loss of water (H₂O) and hydrogen peroxide (H₂O₂). nih.govacs.org For example, in the analysis of cholesterol-oxidized products, consecutive losses of water molecules can yield characteristic cationic fragments. acs.org The specific fragmentation pathways can help to distinguish between different positional isomers of hydroperoxycholesterol. nih.govacs.org The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in MS/MS allows for highly sensitive and selective quantification of the target analyte. acs.orgresearchgate.net

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for the successful MS analysis of this compound, especially when coupled with liquid chromatography or supercritical fluid chromatography.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules. mdpi.com It typically generates protonated molecules [M+H]⁺ or ammoniated adducts [M+NH₄]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govmdpi.com Positive ion ESI-MS/MS has been used to study the fragmentation of ammoniated hydroperoxy-cholesteryl esters. nih.gov While ESI is effective, in-source dehydration of hydroperoxides can sometimes be a challenge. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source for LC-MS and is suitable for a wide range of analytes, including sterols. mdpi.comresearchgate.net It has been successfully used for the analysis of plant sterol oxidation products and provides a powerful alternative to GC-based methods. researchgate.net APCI-MS/MS has been employed for the quantitation of various cholesterol oxidation products. researchgate.net

Atmospheric Pressure Photoionization (APPI): APPI, sometimes used with a dopant, is another ionization method that has been applied to the analysis of cholesterol oxidation products coupled with HPLC. acs.org

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise absolute quantification of this compound, stable isotope dilution mass spectrometry (SID-MS) is the gold standard method. researchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard, such as deuterium-labeled 20-hydroxycholesterol (a reduction product of this compound), to the sample at the earliest stage of analysis. researchgate.netmedchemexpress.com

The internal standard is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes (e.g., ²H or ¹³C). medchemexpress.com It co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, any variations or losses during sample preparation and analysis can be corrected for, leading to highly accurate and reliable quantification. researchgate.net The use of deuterium-labeled cholesterol standards has also been employed to determine the formation of artifacts during sample workup. jfda-online.com

Data Tables

Table 1: Chromatographic Methods for Hydroperoxycholesterol Analysis

| Technique | Derivatization Required | Key Advantages | Common Detectors |

| GC | Yes (typically silylation) | High resolution | FID, MS |

| HPLC | No | Analysis at room temperature, minimizes degradation | UV, Fluorescence, Electrochemical, MS |

| SFC | No | Fast analysis, reduced solvent use | MS |

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Purpose | Key Features |

| Tandem MS (MS/MS) | Enhanced specificity and sensitivity, structural elucidation | Uses collision-induced dissociation (CID) to generate characteristic fragment ions. |

| Electrospray Ionization (ESI) | Soft ionization for LC-MS | Suitable for polar and thermally labile molecules. |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionization for LC-MS | Good for a broad range of sterol compounds. |

| Stable Isotope Dilution (SID-MS) | Absolute quantification | Employs isotopically labeled internal standards for high accuracy. |

Quality Control and Method Validation in Research

The reliable quantification of this compound and other cholesterol oxidation products (COPs) in various matrices is critically dependent on rigorous quality control (QC) and comprehensive method validation. iosrphr.org These processes ensure that the analytical procedure is suitable for its intended purpose, yielding trustworthy and consistent results. iosrphr.org The validation of analytical methods for COPs typically follows guidelines established by international bodies like the International Council for Harmonisation (ICH). iosrphr.orgasean.org The validation process involves investigating several key characteristics, including accuracy, precision, specificity, reproducibility, and detection/quantification limits, which collectively demonstrate the method's capabilities. asean.org

A crucial first step in the analysis of COPs from complex matrices like food is often saponification, which serves to remove interfering substances such as triglycerides. jfda-online.com The conditions of this step, whether hot or cold, can significantly impact the recovery and stability of the analytes. jfda-online.com For instance, while cold saponification can be time-consuming, it is often preferred to prevent the formation of analytical artifacts. jfda-online.com Following extraction, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors are commonly employed. jfda-online.comoup.com Each step, from sample preparation to final detection, must be carefully optimized and validated. researchgate.net

Accuracy, Precision, Specificity, and Reproducibility Parameters

Method validation for this compound analysis establishes the performance characteristics of the analytical procedure. Key parameters—accuracy, precision, specificity, and reproducibility—are fundamental to ensuring the reliability of the data. wikipedia.orgprecisa.com

Accuracy refers to the closeness of the measured value to the true or accepted reference value. wikipedia.orgprecisa.com In the context of COP analysis, it is often assessed through recovery experiments, where a known amount of the analyte is added to a sample matrix and then analyzed. aacrjournals.org The percentage of the added analyte that is successfully measured (the percent recovery) indicates the accuracy of the method. asean.org Studies on various COPs have demonstrated high accuracy, with recoveries often ranging from 80% to over 100%. aacrjournals.orgnih.govresearchgate.net For example, a method for analyzing COPs in boiled pork and lard reported recoveries between 80.5% and 107.6%. researchgate.net Similarly, another study showed recoveries of 91.5% for 7α-hydroxycholesterol and 93.3% for 7β-hydroxycholesterol. aacrjournals.org

Precision describes the closeness of repeated measurements of the same sample under the same conditions. wikipedia.orgprecisa.com It is a measure of random error and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). ahajournals.org Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net For COPs, intra-day variability has been reported in the range of 1.52–9.78%, while inter-day variability has been shown to be between 1.81–9.26%, indicating good precision for the analytical methods. researchgate.net

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asean.org In the analysis of this compound, this is particularly challenging due to its structural similarity to cholesterol and other oxysterols. jfda-online.com Chromatographic techniques like GC-MS and HPLC-MS/MS are essential for achieving high specificity. jfda-online.comoup.comistanbul.edu.tr These methods separate the different compounds before detection, and the mass spectrometer provides highly specific identification based on the mass-to-charge ratio of the molecule and its fragments. oup.com

Reproducibility refers to the ability of a method to produce consistent results across different laboratories. It is a measure of the method's robustness when subjected to the types of variations that are expected to occur in different testing environments. wikipedia.org While specific inter-laboratory studies for this compound are not widely published, the validation of methods for other COPs often includes assessing reproducibility to ensure the method can be reliably transferred and used by different research groups. ahajournals.org

Table 1: Examples of Accuracy and Precision in Cholesterol Oxidation Product (COP) Analysis

| Analyte | Matrix | Accuracy (% Recovery) | Precision (CV %) | Reference |

| 7α-hydroxycholesterol | Plasma | 91.5 | 1.4 | aacrjournals.org |

| 7β-hydroxycholesterol | Plasma | 93.3 | 1.7 | aacrjournals.org |

| 7-ketocholesterol | Plasma | 94.4 | 3.5 | aacrjournals.org |

| Cholesterol-α-epoxide | Plasma | 87.7 | 4.3 | aacrjournals.org |

| Cholesterol-β-epoxide | Plasma | 98.3 | 3.1 | aacrjournals.org |

| Cholestanetriol | Plasma | 106.8 | 7.3 | aacrjournals.org |

| Various COPs | Boiled Pork | 89.1 - 107.6 | 2.27 - 6.87 (Intra-day) | researchgate.net |

| Various COPs | Lard | 80.5 - 105.6 | 1.52 - 9.78 (Intra-day) | researchgate.net |

Limit of Detection and Quantification Considerations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods, particularly for trace analysis of compounds like this compound. unimore.it

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. asean.org It is the concentration that gives a signal significantly different from the background noise, often defined as a signal-to-noise ratio (S/N) of 3:1. nih.govresearchgate.net

The Limit of Quantification (LOQ) , also referred to as the lower limit of quantification (LLOQ), is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asean.org It is typically established by analyzing samples with known concentrations and determining the minimum level at which the analyte can be measured reliably, often at a signal-to-noise ratio of 10:1 or by demonstrating acceptable accuracy and precision. asean.orgresearchgate.netunimore.it

For the analysis of COPs, these limits are highly dependent on the analytical technique employed and the sample matrix. Methods combining chromatography with mass spectrometry generally offer the highest sensitivity. nih.govresearchgate.net For instance, GC-MS methods for COPs have reported LODs ranging from 0.16 to 180 ng/mL and LOQs from 0.32 to 400 ng/mL. researchgate.net In another study using HPLC, the detection limit for various COPs was found to be between 0.002 and 0.079 µg/g. nih.gov The sensitivity of a method for a specific oxysterol can be influenced by factors such as the efficiency of ionization and the fragmentation pattern in the mass spectrometer. researchgate.net Due to the inherent instability of hydroperoxides like this compound, they are often reduced to their more stable hydroxyl counterparts (e.g., 20-hydroxycholesterol) for analysis, and the reported LOD/LOQ values typically pertain to these derivatives. jfda-online.comkoreascience.kr

Table 2: Examples of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cholesterol Oxidation Products (COPs)

| Analytical Method | Analyte(s) | LOD | LOQ | Reference |

| GC-MS | Various COPs | 0.16 - 180 ng/mL | 0.32 - 400 ng/mL | researchgate.net |

| HPLC-UV-RI | Various COPs | 0.002 - 0.079 µg/g | Not Specified | researchgate.netnih.gov |

| LC-MS | Various COPs | 0.05 - 0.25 µg/g | 0.10 - 0.50 µg/g | unimore.it |

| GC-MS | COPs in milk powders | 5 ppb | Not Specified | jfda-online.com |

Mechanistic Research on 20 Hydroperoxycholesterol in Model Systems

In Vitro Cellular Studies

Research into the effects and mechanisms of 20-hydroperoxycholesterol and its derivatives in established mammalian cell lines has provided critical insights into its role in cellular physiology and pathology.

Leydig Cells: Studies utilizing murine Leydig cell lines, such as MA-10 and TM3, have been instrumental in understanding the impact of cholesterol hydroperoxides on steroidogenesis. While much of the direct research has focused on the related compound 7α-hydroperoxycholesterol, the findings have significant implications for this compound, as both are subject to intracellular trafficking and metabolism within these cells. In steroidogenically-activated MA-10 Leydig cells, there is a notable expression of the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol to the mitochondria for steroid synthesis. nih.gov Research has demonstrated that the enzyme P450scc (CYP11A1), located at the inner mitochondrial membrane, readily converts this compound to pregnenolone (B344588), a foundational step in the synthesis of all steroid hormones. pnas.orgacesisbio.com This conversion highlights a primary metabolic fate of this compound in steroidogenic cells. Oxidative stress, which can lead to the formation of cholesterol hydroperoxides, has been linked to impaired steroidogenesis. nih.gov The introduction of cholesterol hydroperoxides to Leydig cells can lead to mitochondrial damage and reduced synthesis of hormones like testosterone (B1683101). nih.gov

Glial Cells: In the context of the central nervous system, glial cells play a role in neurosteroid synthesis. Studies using the C6 rat glioma cell line have shown that these cells can produce key neurosteroids. pnas.orgpnas.org Mechanistic work has revealed that glial cells can form pregnenolone and dehydroepiandrosterone (B1670201) (DHEA). pnas.orgpnas.org The conversion of this compound to pregnenolone by the P450scc enzyme has been identified as a key reaction in this process, indicating a P450c17-independent pathway for DHEA biosynthesis in these cells. pnas.orgpnas.org This suggests that under conditions of oxidative stress within the brain, the generation of this compound could serve as a substrate for neurosteroid production in glial cells. The broader family of oxysterols has been implicated in the neuroinflammatory processes associated with neurodegenerative diseases, with studies showing they can induce inflammatory mediators in various neural cell types. frontiersin.orgfrontiersin.orgplos.org

Fibroblasts and HEK293T Cells: While direct studies focusing exclusively on this compound in fibroblast and Human Embryonic Kidney 293 (HEK293) cell lines are limited, these cells are widely used as models for investigating the fundamental aspects of cellular stress and cholesterol metabolism. nih.govnih.govsigmaaldrich.com Fibroblasts from long-lived mutant mice have shown resistance to multiple forms of oxidative stress, a context relevant to the study of lipid hydroperoxides. nih.gov HEK293 cells, and particularly the 293T variant, are extensively used for their high transfectability to study receptor function and signaling pathways, including those involving lipid-sensing receptors that may be modulated by oxysterols. nih.govwikipedia.org For instance, HEK293 cells have been used to demonstrate that P2X1-4 receptors are localized in cholesterol-rich lipid rafts, and their function can be modulated by cholesterol levels. nih.gov These cell lines represent valuable tools for future mechanistic studies on the specific cellular responses to this compound.

| Cell Line | Key Finding Related to this compound or its Derivatives | Implication | Reference |

|---|---|---|---|

| MA-10 Leydig Cells | P450scc enzyme readily converts this compound to pregnenolone. | A primary metabolic pathway for this compound in steroid hormone synthesis. | pnas.org |

| C6 Glioma Cells | Demonstrated a P450c17-independent pathway for DHEA synthesis involving the conversion of this compound to pregnenolone. | This compound is a potential substrate for neurosteroid synthesis in the central nervous system. | pnas.orgpnas.org |

| HEK293 Cells | Used to study the influence of cholesterol on membrane protein function within lipid rafts. | Provides a model system to investigate how this compound might alter membrane properties and signaling. | nih.gov |

Primary cell cultures offer a model system that more closely resembles the physiological state of cells in vivo. atcc.org In the context of this compound research, primary cells and stem cells have been crucial for understanding its role in cell differentiation and tissue-specific functions.

Primary Leydig Cells: Investigations using primary Leydig cells isolated from rat testes have confirmed findings from cell lines regarding the cytotoxic and anti-steroidogenic effects of cholesterol hydroperoxides. nih.gov Treatment of primary Leydig cells with the related compound 7-hydroperoxycholesterol led to a decrease in cell viability and a significant decline in testosterone production, which was linked to free radical-mediated lipid peroxidation in the mitochondria. nih.gov These studies underscore the vulnerability of these specialized, high-steroid-output cells to oxidative damage from lipid hydroperoxides.

Mesenchymal Stem Cells (MSCs): A significant body of research has focused on the effects of 20(S)-hydroxycholesterol, the two-electron reduction product of this compound, on the differentiation of MSCs. nih.govnih.gov In studies using mesenchymal stem cells isolated from the compact bones of chickens (cBMSCs), 20(S)-hydroxycholesterol was found to have a profound influence on cell fate decisions. nih.govnih.gov It promotes osteogenic (bone) and myogenic (muscle) differentiation while simultaneously suppressing adipogenic (fat) differentiation. nih.govnih.gov Further mechanistic studies revealed that the pro-osteogenic and anti-adipogenic effects of 20(S)-hydroxycholesterol in these cells are mediated through the activation of the Hedgehog signaling pathway. nih.govmdpi.com The use of a Hedgehog inhibitor, cyclopamine, was able to reverse these effects, confirming the pathway's involvement. nih.gov These findings highlight the potential for this compound, via its metabolic product, to act as a signaling molecule that directs the lineage commitment of multipotent stem cells.

| Cell Model | Compound Studied | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Chicken Bone Marrow MSCs (cBMSCs) | 20(S)-hydroxycholesterol | Promoted osteogenic and myogenic differentiation. | Activation of the Hedgehog signaling pathway. | nih.govnih.gov |

| Chicken Bone Marrow MSCs (cBMSCs) | 20(S)-hydroxycholesterol | Inhibited adipogenic differentiation. | Activation of the Hedgehog signaling pathway (effect reversed by cyclopamine). | nih.gov |

| Mouse & Human MSCs | 20(S)-hydroxycholesterol | Shown to be pro-osteogenic and anti-adipogenic. | Activation of the Hedgehog signaling pathway. | nih.govmdpi.com |

| Primary Rat Leydig Cells | 7-hydroperoxycholesterol | Decreased cell viability and testosterone output. | Induction of mitochondrial lipid peroxidation. | nih.gov |

Liposomes, or artificial lipid vesicles, serve as powerful and simplified models of cell membranes, allowing researchers to study the biophysical and biochemical properties of lipid hydroperoxides in a controlled environment. nih.govnih.govuno.eduscielo.org.co These systems are invaluable for investigating the transfer of molecules like this compound between membranes and their subsequent effects on membrane integrity and function.

Studies have utilized liposomes composed of phosphatidylcholine and cholesterol to examine the trafficking of cholesterol hydroperoxides, such as 7α-OOH, to isolated mitochondria. nih.gov These experiments demonstrated that sterol carrier proteins can accelerate the transfer of cholesterol hydroperoxides from donor liposomes to acceptor mitochondrial membranes. nih.gov This facilitated transfer leads to increased susceptibility of the mitochondria to lipid peroxidation and a loss of membrane potential, highlighting how these oxidized lipids can be selectively delivered to and damage specific organelles. nih.gov

Furthermore, liposome (B1194612) models have been used to compare the chain-propagating potential of different cholesterol hydroperoxide isomers. nih.gov For example, when incorporated into liposomes and exposed to iron, 5α-hydroperoxycholesterol readily initiated free radical chain reactions, whereas 6β-hydroperoxycholesterol did not, despite both being reduced to their corresponding alcohols. nih.gov This demonstrates that the specific chemical structure and position of the hydroperoxide group on the cholesterol molecule are critical determinants of its ability to induce oxidative damage. Such model systems are essential for dissecting the fundamental chemical mechanisms by which this compound could contribute to membrane damage, distinct from its role as a signaling precursor.

Enzyme assays using purified proteins are fundamental for elucidating the specific metabolic pathways involving this compound and for understanding the kinetics and mechanisms of the enzymes that act upon it.

A key enzyme in the metabolism of this compound is the mitochondrial cytochrome P450 side-chain cleavage enzyme, P450scc (also known as CYP11A1). pnas.orgnih.gov This enzyme catalyzes the first committed step in steroidogenesis, the conversion of cholesterol to pregnenolone. nih.gov Enzyme assays with purified bovine CYP11A1 have provided direct evidence for the processing of cholesterol hydroperoxide substrates. nih.gov When (20R)-20-hydroperoxycholesterol was incubated with purified CYP11A1, it was rapidly converted to its product. nih.gov Using rapid kinetic methods and EPR spectroscopy, researchers were able to trap and observe the highly reactive Fe⁴⁺ π-cation radical (Compound I) intermediate of CYP11A1 after the addition of (20R)-20-hydroperoxycholesterol. nih.gov This provided direct mechanistic proof of the enzyme's catalytic cycle with this substrate.

In separate assays, incubation of this compound with purified P450scc at 0°C for as little as 30 seconds resulted in its efficient conversion to pregnenolone. pnas.org These enzymatic studies are crucial as they confirm that this compound is not just a marker of oxidative damage but is also a competent substrate for key metabolic enzymes, directly linking oxidative stress pathways to the modulation of steroid hormone biosynthesis. pnas.orgresearchgate.net

Liposome and Membrane Model Systems

In Vivo Animal Model Investigations

While direct in vivo studies administering this compound to animal models are not widely reported, the systemic and tissue-specific effects of this compound can be inferred from research on its metabolic pathways and the broader study of oxysterols in murine and other mammalian models. ahajournals.org Genetically engineered mouse models have been particularly valuable in clarifying the physiological roles of oxysterols and the enzymes that produce them. ahajournals.org

The primary fate of this compound in vivo is its conversion to 20(S)-hydroxycholesterol, which is then a substrate for the synthesis of steroid hormones like progesterone (B1679170) and testosterone in steroidogenic tissues such as the adrenal glands and gonads. nih.govacesisbio.comnih.gov Therefore, murine models used to study steroidogenesis are directly relevant. For example, studies in rats have detailed the development and regulation of Leydig cells, the primary producers of testosterone, and have shown how their function is impacted by various factors, which would include the availability of cholesterol precursors and the cellular redox state. researchgate.net